molecular formula C10H18N2O2 B6591581 tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1422344-28-2

tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B6591581
CAS RN: 1422344-28-2
M. Wt: 198.26 g/mol
InChI Key: ZKVNKUWJMSOPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate (Boc-DABCO) is a bicyclic nitrogen-containing compound that has been widely used in organic synthesis as a base and a ligand. It has a unique structure that enables it to act as a chiral auxiliary, as well as a catalyst for various reactions.

Mechanism of Action

Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate acts as a base and a ligand in organic synthesis. As a base, it can deprotonate acidic compounds and facilitate the formation of new bonds. As a ligand, it can coordinate with metal catalysts and enhance their activity. In addition, this compound can act as a chiral auxiliary by inducing chirality in the product through its unique structure.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. In addition, this compound has been used in the synthesis of biologically active compounds, indicating its potential use in drug discovery.

Advantages and Limitations for Lab Experiments

Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate has several advantages in organic synthesis. It is easy to handle, stable, and non-toxic. It can also be easily synthesized in large quantities. However, this compound has some limitations. It is not effective in all reactions and can sometimes lead to side reactions. In addition, its chiral auxiliary function is limited to certain types of reactions.

Future Directions

There are several future directions for the research on tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate. One potential area is the development of new reactions and applications for this compound. Another area is the optimization of the synthesis method to improve the yield and purity of the product. In addition, further research on the biochemical and physiological effects of this compound can provide insights into its potential use in drug discovery. Finally, the development of new derivatives of this compound with improved properties can expand its applications in organic synthesis.

Synthesis Methods

Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate can be synthesized by reacting tert-butyl 3-aminocrotonate with formaldehyde and ammonia in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, followed by a cyclization step to form the bicyclic structure. The product can be purified by recrystallization or column chromatography.

Scientific Research Applications

Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate has been widely used in organic synthesis as a base and a ligand. It has been shown to be an effective catalyst for various reactions, including Michael addition, aldol reaction, and Diels-Alder reaction. This compound has also been used as a chiral auxiliary in asymmetric synthesis, where it can induce chirality in the product. In addition, this compound has been used in the synthesis of biologically active compounds, such as natural products and pharmaceuticals.

properties

IUPAC Name

tert-butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(6-12)11-7/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVNKUWJMSOPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.